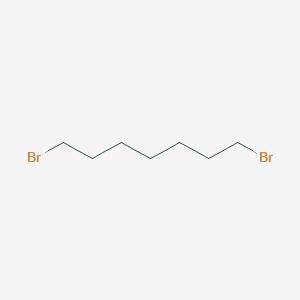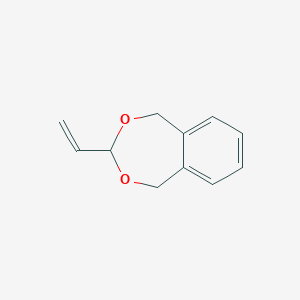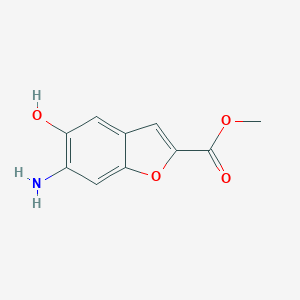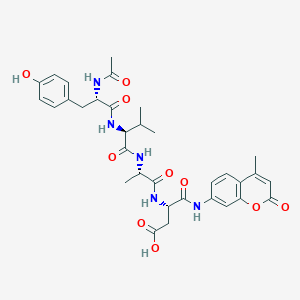![molecular formula C16H15FO3 B124964 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid CAS No. 41635-83-0](/img/structure/B124964.png)
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid moiety attached to a fluorinated biphenyl structure with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or borane (BH3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in inflammation and cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylacetic acid
- 4-methoxyphenylboronic acid
- 2-bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated biphenyl structure with a methoxy group and a carboxylic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQRQZIGOHTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)



![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)





